An In-depth Technical Guide to 2,4-Dimethylbenzo[h]quinoline (CAS: 605-67-4)
An In-depth Technical Guide to 2,4-Dimethylbenzo[h]quinoline (CAS: 605-67-4)
Executive Summary
2,4-Dimethylbenzo[h]quinoline is a polycyclic aromatic nitrogen heterocycle that has garnered interest in both medicinal chemistry and materials science. Its rigid, planar structure, coupled with the basicity of the quinoline nitrogen and the specific substitution pattern, imparts a unique combination of chemical and photophysical properties. This guide provides a comprehensive technical overview of its synthesis, characterization, known biological activities, and potential applications, serving as a foundational resource for researchers exploring this molecular scaffold. The narrative emphasizes the causal relationships behind its properties and the methodologies for its study, grounded in authoritative references.
Chemical Identity and Physicochemical Properties
2,4-Dimethylbenzo[h]quinoline is structurally characterized by a benzene ring fused to a quinoline moiety, with two methyl groups at the 2 and 4 positions of the quinoline core.[1] This structure results in a unique electronic and steric profile that dictates its reactivity and potential for intermolecular interactions.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 605-67-4 | [2][3] |
| Molecular Formula | C₁₅H₁₃N | [1][2][4] |
| Molecular Weight | 207.27 g/mol | [2] |
| IUPAC Name | 2,4-dimethylbenzo[h]quinoline | [2] |
| Synonyms | Benzo(h)quinoline, 2,4-dimethyl-; 2,4-Dimethyl-α-naphthoquinoline | [1] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | Relatively high, indicative of strong intermolecular forces | [1] |
| InChI | InChI=1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3 | [2][4] |
| InChIKey | VPSXZUORXQYBAT-UHFFFAOYSA-N | [2][3] |
| SMILES | CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C | [2] |
The fused aromatic system contributes to its solid state and relatively low solubility in water.[5] The presence of the nitrogen atom in the quinoline ring system imparts basicity, allowing for salt formation and participation in various acid-catalyzed reactions.[1]
Synthesis and Purification
The synthesis of substituted benzo[h]quinolines often relies on classical quinoline synthesis reactions adapted for naphthylamine precursors. A prevalent strategy involves the acid-catalyzed condensation of α-naphthylamine with a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), which provides the C2 and C4 methyl groups and the intervening carbon atom.
A generalized, modern approach can also involve a one-step heterogeneous catalytic cyclization.[6] This method offers a greener alternative by using recyclable catalysts like zeolites under solvent-free conditions, which is advantageous for scalability.[6]
Generalized Laboratory Synthesis Protocol (Combes Synthesis Adaptation)
This protocol describes a conceptual pathway. The causality behind this choice is its reliability and the directness with which it assembles the target from commercially available precursors.
-
Reaction Setup: To a solution of naphthalen-1-amine in a suitable high-boiling solvent (e.g., nitrobenzene or polyphosphoric acid), add acetylacetone.
-
Catalysis & Cyclization: Add a strong acid catalyst (e.g., concentrated sulfuric acid) dropwise while stirring. The acid protonates the carbonyl oxygen of the acetylacetone, making it more susceptible to nucleophilic attack by the amine. It then catalyzes the intramolecular electrophilic cyclization onto the electron-rich naphthalene ring, followed by dehydration to form the aromatic quinoline system.
-
Heating: Heat the mixture under reflux for several hours to drive the reaction to completion. The high temperature is necessary to overcome the activation energy of the cyclization and dehydration steps.
-
Workup & Isolation: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude product. The choice of a basic workup is dictated by the basic nature of the quinoline product, which may be protonated and soluble in the acidic medium.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel. The choice of purification method depends on the scale and purity of the crude product.
Caption: Generalized workflow for the synthesis of 2,4-Dimethylbenzo[h]quinoline.
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The data presented here are based on public spectral databases and typical values for related structures.
Table 2: Key Spectroscopic Data
| Technique | Expected Features | Source |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z 207. | [4] |
| ¹H NMR | Aromatic protons (multiplets, δ 7.5-9.0 ppm), two distinct methyl singlets (δ 2.5-3.0 ppm), and a singlet for the C3 proton. | [7] |
| ¹³C NMR | Resonances for aromatic carbons (δ 120-150 ppm), two methyl carbons (δ 20-25 ppm), and quaternary carbons. | [8] |
| IR Spectroscopy | C-H stretching (aromatic, ~3050 cm⁻¹), C-H stretching (aliphatic, ~2950 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹). | [9] |
The NIST Mass Spectrometry Data Center provides reference electron ionization mass spectra for this compound.[4] For NMR, while a full experimental spectrum is not publicly available, computed data and spectra of highly analogous compounds like 2,4-dimethylquinoline provide a reliable basis for predicting chemical shifts.[7][8]
Biological Activity and Potential Applications
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10][11] Derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[10][12][13] The 2,4-disubstituted pattern on the quinoline ring is particularly significant in the development of new anticancer agents.[14][15]
Anticancer Potential
Several studies have highlighted that 2,4-disubstituted quinolines can exhibit significant cytotoxic activity against various cancer cell lines, including prostate (PC-3), lung (H460), and breast (MDA-MB-231).[6] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, suggesting interference with fundamental cellular processes.[6][14] The planar nature of the benzo[h]quinoline system is believed to facilitate intercalation with DNA, a common mechanism for cytotoxic compounds.[16][17]
Antimicrobial and Antioxidant Activity
Benzo[h]quinoline derivatives have been reported to have bactericidal effects.[16] This activity is often linked to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane. Furthermore, some derivatives exhibit wound healing and in vitro antioxidant activity, potentially by scavenging free radicals.[16]
Applications in Materials Science
Beyond pharmacology, the rigid, fused-ring structure of 2,4-Dimethylbenzo[h]quinoline makes it a candidate for applications in materials science. Its polycyclic aromatic nature suggests it may possess useful photophysical properties like fluorescence, making it of interest for the development of organic semiconductors and dyes.[1]
Caption: Potential application areas for 2,4-Dimethylbenzo[h]quinoline.
Toxicology and Safety Profile
As a bioactive chemical, 2,4-Dimethylbenzo[h]quinoline must be handled with appropriate care. The Global Harmonized System (GHS) classification provides a clear warning of its potential hazards.
Table 3: GHS Hazard Classification
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
| Source: Data aggregated from ECHA C&L Inventory notifications.[2] |
Handling and Precautionary Measures
Due to its hazard profile, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dusts or aerosols.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. Due to the "Causes serious eye damage" classification, full-face protection may be warranted.[2]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. Prevent dust generation during handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
In case of exposure, immediate action is critical. For skin contact, rinse with plenty of water. For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor.
Conclusion and Future Outlook
2,4-Dimethylbenzo[h]quinoline is a versatile heterocyclic compound with a well-defined chemical profile and a promising, albeit still developing, range of applications. Its significance is most pronounced in the field of oncology research, where the 2,4-disubstituted quinoline motif is a recognized pharmacophore for cytotoxic agents. Future research should focus on elucidating specific molecular targets to move beyond phenotypic screening, conducting structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, and exploring its potential in photophysical applications. As synthetic methodologies become more efficient and sustainable, this compound and its derivatives will likely become more accessible for in-depth investigation across multiple scientific disciplines.
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